

# Technical Guide: Physicochemical Properties of 3,3-Difluoropiperidin-4-OL Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL hydrochloride

Cat. No.: B596984

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## Introduction

**3,3-Difluoropiperidin-4-OL hydrochloride** is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This document provides a concise overview of the available physicochemical data for **3,3-Difluoropiperidin-4-OL hydrochloride** and a plausible synthetic approach.

## Physicochemical Properties

Quantitative data for **3,3-Difluoropiperidin-4-OL hydrochloride** and its corresponding free base are summarized in the table below. It is important to note that while some fundamental properties are readily available from commercial suppliers, experimental data for properties such as melting point, boiling point, solubility, pKa, and logP for the hydrochloride salt are not extensively reported in publicly accessible literature.

Property	Value	Source
Compound Name	3,3-Difluoropiperidin-4-OL hydrochloride	N/A
CAS Number	1334416-77-1	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> ClF <sub>2</sub> NO	<a href="#">[1]</a>
Molecular Weight	173.59 g/mol	<a href="#">[1]</a>
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Not available	N/A
pKa	Not available	N/A
logP	Not available	N/A
Synonyms	3,3-Difluoro-4-hydroxypiperidine hydrochloride	<a href="#">[1]</a>
Free Base Name	3,3-Difluoropiperidin-4-ol	N/A
Free Base CAS Number	1239596-54-3	N/A
Free Base Molecular Formula	C <sub>5</sub> H <sub>9</sub> F <sub>2</sub> NO	N/A
Free Base Molecular Weight	137.13 g/mol	N/A

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3,3-Difluoropiperidin-4-OL hydrochloride** is not readily available in the peer-reviewed literature. However, based on general synthetic strategies for analogous 4-substituted 3,3-difluoropiperidines, a plausible multi-step synthetic workflow can be proposed. This hypothetical protocol is intended to serve as a guideline for researchers.

### Hypothetical Synthesis of **3,3-Difluoropiperidin-4-OL Hydrochloride**

This protocol outlines a potential pathway starting from a protected piperidone precursor.

#### Step 1: Synthesis of N-Boc-3,3-difluoropiperidin-4-one

- **Reaction Setup:** To a solution of N-Boc-piperidin-4-one in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a fluorinating agent (e.g., Selectfluor®) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The reaction mixture is stirred at room temperature for 24-48 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield N-Boc-3,3-difluoropiperidin-4-one.

#### Step 2: Reduction to N-Boc-3,3-difluoropiperidin-4-ol

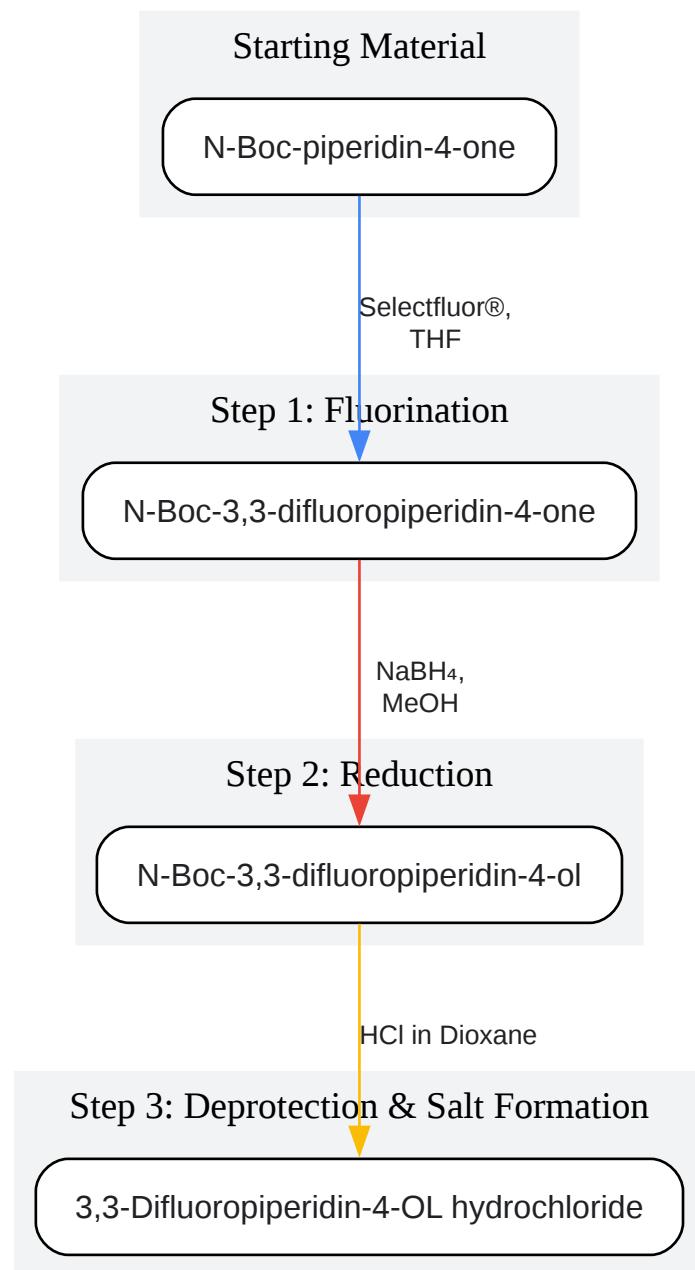
- **Reaction Setup:** The N-Boc-3,3-difluoropiperidin-4-one obtained from the previous step is dissolved in a suitable protic solvent (e.g., methanol or ethanol) and cooled to 0 °C in an ice bath.
- **Reaction Conditions:** A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise to the solution. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC or LC-MS.
- **Work-up and Purification:** The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The resulting crude alcohol is purified by column chromatography if necessary.

#### Step 3: Deprotection and Hydrochloride Salt Formation

- Reaction Setup: The purified N-Boc-3,3-difluoropiperidin-4-ol is dissolved in a suitable organic solvent, such as dioxane or diethyl ether.
- Reaction Conditions: A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours.
- Isolation: The resulting precipitate, **3,3-Difluoropiperidin-4-OL hydrochloride**, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a solid.

## Visualizations

Experimental Workflow for the Synthesis of **3,3-Difluoropiperidin-4-OL Hydrochloride**

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Caption: A plausible synthetic route to **3,3-Difluoropiperidin-4-OL hydrochloride**.

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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)